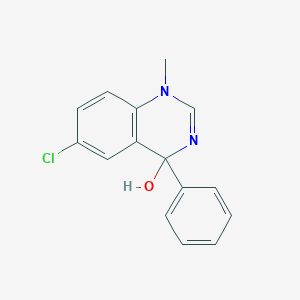
6-Chloro-1-methyl-4-phenylquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-methyl-4-phenylquinazolin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-1-methyl-4-phenylquinazolin-4-ol is a quinazoline derivative with a molecular formula of C15H13ClN2O and a molecular weight of 272.73 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities. The following sections detail its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of quinazoline derivatives, including this compound, can be achieved through various methods:
- Aza-reaction
- Microwave-assisted reaction
- Metal-mediated reaction
- Ultrasound-promoted reaction
- Phase-transfer catalysis reaction
These methods facilitate the introduction of functional groups that enhance biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. It induces apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. This process is mediated by the intrinsic pathway involving mitochondrial dysfunction and cytochrome c release .
Neuroprotective Effects
Recent studies suggest that this compound may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The neuroprotective mechanism is attributed to the modulation of oxidative stress and inflammation within neuronal cells.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases that lead to cellular apoptosis, particularly in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall integrity and inhibits vital metabolic processes.
- Neuroprotection : Modulation of oxidative stress pathways helps protect neurons from damage.
Case Studies
Several studies have focused on the biological activity of this compound:
Propiedades
IUPAC Name |
6-chloro-1-methyl-4-phenylquinazolin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-18-10-17-15(19,11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)18/h2-10,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLLGPLUMFHQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(C2=C1C=CC(=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














